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Compound of Interest |

Compound Name: 4-Bromo-N-methylpicolinamide
CAS No.: 1209459-88-0
Cat. No.: B2529768
. J

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6]

4-Bromo-N-methylpicolinamide is a halogenated pyridine derivative. Its structural integrity
relies on the stability of the picolinamide core (pyridine-2-carboxamide) and the lability of the
C4-bromine atom, which serves as a handle for subsequent cross-coupling reactions (Suzuki-
Miyaura, Buchwald-Hartwig).

Parameter Specification

IUPAC Name 4-Bromo-N-methylpyridine-2-carboxamide
CAS Registry Number 1209459-88-0

Molecular Formula C7H7BrN20

Molecular Weight 215.05 g/mol

Physical State White to off-white crystalline solid

Soluble in DMSO, MeOH, DCM; Sparingly

Solubilit
Y soluble in Water

_ _ 128-132 °C (Typical range for pure crystalline
Melting Point
form)
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Synthesis & Causality of Impurities

To accurately interpret spectral data, one must understand the synthetic origin. The most robust
route involves the amidation of 4-bromopicolinic acid. This context is critical for identifying
specific impurities (e.g., unreacted acid, dimer formation) in the spectra.

Synthetic Pathway (Acid Chloride Method)

The reaction proceeds via the activation of 4-bromopicolinic acid using thionyl chloride (

) or oxalyl chloride, followed by nucleophilic acyl substitution with methylamine (

).
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Figure 1: Synthetic workflow highlighting the critical intermediate and potential hydrolysis
impurity.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[4][6]

The NMR data below serves as the Reference Standard. Deviations in chemical shift (

) >0.1 ppm suggests pH effects or solvent contamination.
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H NMR (400 MHz, DMSO- )

The pyridine ring protons exhibit a characteristic splitting pattern. The absence of symmetry in
the 2,4-substituted ring results in distinct signals for H3, H5, and H6.
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. Assignment
Integration

Position
(Hz) Logic

(ppm) Multiplicity

Amide
proton;
couples with
methyl group.
NH 8.85 Broad g/d ~4.5 1H )
Broadening
indicates
exchangeabl

e proton.

meta-
coupling to
H5.
Deshielded
by adjacent

H3 8.20 d 2.0 1H

carbonyl
(anisotropic
effect).

ortho-
coupling to
H5. Most
deshielded
H6 8.65 d 5.2 1H ring proton
due to
proximity to
Pyridine

Nitrogen.

Couples to
H6 (ortho)
and H3

(meta).

H5 7.82 dd 5.2,2.0 1H

CH 2.84 d 4.8 3H Methyl
doublet due
to coupling
with NH.
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Collapses to

singlet on D

O shake.

Critical Quality Attribute (CQA):
o Regiochemistry Check: Ensure H3 is a doublet with a small coupling constant (

Hz). If H3 appears as a singlet or distinct doublet with large
, suspect regioisomer contamination (e.g., 5-bromo isomer).

¢ Solvent Residuals: DMSO-

guintet at 2.50 ppm; Water variable ~3.33 ppm.

C NMR (100 MHz, DMSO- )

Carbon Type (ppm) Assignment

C=0 163.5 Amide Carbonyl

Cc2 151.2 Pyridine C2 (Ipso to C=0)
C6 149.8 Pyridine C6 (Alpha to N)

C4 133.5 Pyridine C4 (Attached to Br)
C3 127.1 Pyridine C3

C5 129.8 Pyridine C5

CH 26.4 N-Methyl Carbon

Mass Spectrometry (MS)[3][6]

Mass spectrometry provides the definitive confirmation of the halogenation state.

lonization Mode: ESI+ (Electrospray lonization)
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e Method: LC-MS (0.1% Formic Acid in Water/Acetonitrile).
e Observed lons:
o [M+H]
:215.0 and 217.0

o Ratio: ~1:1 intensity.[1]

Isotopic Pattern Analysis
The presence of a single Bromine atom (
Br and

Br) dictates a specific isotopic envelope.

 Interpretation: A 1:1 doublet separated by 2 mass units is diagnostic for mono-bromination.

o Failure Mode: If the ratio is not 1:1, or if a significant peak appears at [M+H-Br] (m/z ~136), it
indicates debromination (reduction) occurring during the reaction or in the MS source

(source fragmentation).
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Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.

Infrared (IR) Spectroscopy (ATR-FTIR)

IR is used primarily for rapid solid-state identification and polymorphism checks.
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Wavenumber (cm

Functional Group Vibrational Mode
)
Secondary Amide Stretch
3300 - 3350 N-H _
(Medium, Broad)
3050 - 3080 C-H (Ar) Pyridine Ring C-H Stretch
1645 - 1665 C=0 Amide | Band (Strong)
Amide Il Band
1530 - 1560 N-H/C-N _ _
(Bending/Stretching)
Carbon-Bromine Stretch
600 - 700 C-Br

(Fingerprint Region)

Experimental Validation Protocol

To ensure the data above is reproducible, the following validation protocol is recommended for
researchers synthesizing this intermediate.

Sample Preparation for NMR

e Solvent: Use DMSO-

(99.9% D) stored over molecular sieves to prevent water peaks from obscuring the amide
doublet.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

e Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,
NaBr/KBr from the workup).

Purity Assessment Calculation

Utilize the

H NMR integration to calculate purity relative to a residual solvent or internal standard (e.g.,
Maleic Acid).
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Where

is integration area,
is number of protons, and
is weight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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